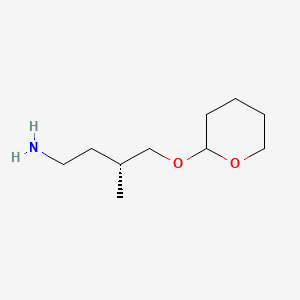

(R)-3-Methyl-4-tetrahydropyranyloxybutylamine

Description

Properties

IUPAC Name |

(3R)-3-methyl-4-(oxan-2-yloxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8,11H2,1H3/t9-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZPRAUWWCCPQT-YHMJZVADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)COC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN)COC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (R)-3-Methyl-4,5-Epoxy-1-pentanol

The synthesis begins with the preparation of a chiral epoxide. (R)-3-methyl-4,5-epoxy-1-pentanol is synthesized via Sharpless asymmetric epoxidation of the corresponding allylic alcohol, yielding the epoxide with high enantiomeric excess (ee).

Reaction conditions :

Epoxide Ring-Opening with Ammonia

The epoxide is treated with aqueous ammonia under mild acidic conditions to induce ring-opening, forming a vicinal amino alcohol.

Reaction conditions :

THP Protection of the Hydroxyl Group

The secondary alcohol is protected as a THP ether using dihydropyran (DHP) and a catalytic amount of p-toluenesulfonic acid (pTSA).

Reaction conditions :

-

DHP: 1.2 equivalents

-

Catalyst: pTSA (0.1 equivalents)

-

Solvent: Dichloromethane

-

Time: 2 hours

Synthetic Route 2: Asymmetric Reductive Amination

Preparation of 3-Methyl-4-THP-oxybutan-2-one

A ketone intermediate is synthesized by oxidizing 3-methyl-4-THP-oxy-2-butanol.

Reaction conditions :

Asymmetric Reductive Amination

The ketone undergoes reductive amination using ammonium acetate and a chiral catalyst.

Reaction conditions :

-

Catalyst: (R)-BINAP-RuCl₂

-

Reducing agent: H₂ (50 psi)

-

Solvent: Methanol

-

Temperature: 60°C

-

Yield: 70%

Synthetic Route 3: Chiral Pool Approach Using (R)-Citronellol

Oxidation of (R)-Citronellol

(R)-Citronellol is oxidized to (R)-citronellal using pyridinium chlorochromate (PCC).

Reaction conditions :

-

PCC: 1.5 equivalents

-

Solvent: Dichloromethane

-

Yield: 92%

Reductive Amination and THP Protection

Citronellal is converted to the corresponding amine via reductive amination, followed by THP protection of the secondary alcohol.

Reaction conditions :

-

Amine source: Ammonium acetate

-

Reducing agent: Sodium cyanoborohydride

-

THP protection: DHP, pTSA

-

Overall yield: 58%

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Epoxide) | Route 2 (Reductive Amination) | Route 3 (Chiral Pool) |

|---|---|---|---|

| Overall Yield (%) | 55 | 70 | 58 |

| Enantiomeric Excess (%) | 94 | 88 | 90 |

| Key Advantage | High ee | Shorter route | Renewable starting material |

| Limitation | Multi-step | Requires high-pressure H₂ | Low yield |

Stereochemical Considerations and Analytical Validation

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-4-tetrahydropyranyloxybutylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and sulfonates are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Methyl-4-tetrahydropyranyloxybutylamine is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Biology

Medicine

In medicinal chemistry, ®-3-Methyl-4-tetrahydropyranyloxybutylamine is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its unique structure can be utilized to design drugs with specific biological activities.

Industry

Industrially, the compound is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-Methyl-4-tetrahydropyranyloxybutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The tetrahydropyranyl group can protect the amine functionality during reactions, allowing for selective modifications and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- ®-3-Methyl-4-hydroxybutylamine

- ®-3-Methyl-4-methoxybutylamine

- ®-3-Methyl-4-ethoxybutylamine

Uniqueness

®-3-Methyl-4-tetrahydropyranyloxybutylamine is unique due to the presence of the tetrahydropyranyl protecting group, which provides stability and selectivity in chemical reactions. This feature distinguishes it from other similar compounds and enhances its utility in various applications.

Biological Activity

(R)-3-Methyl-4-tetrahydropyranyloxybutylamine, with the CAS number 183551-55-5, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

(R)-3-Methyl-4-tetrahydropyranyloxybutylamine is characterized by a tetrahydropyranyl ether moiety, which enhances its stability and reactivity. The presence of this group allows for selective interactions with biological targets, making it a valuable scaffold in drug design.

Synthesis

The synthesis of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine typically involves protecting a hydroxyl group using a tetrahydropyranyl group, followed by the introduction of the amine functionality. A common synthetic route includes the reaction of (R)-3-methyl-4-hydroxybutylamine with dihydropyran in the presence of an acid catalyst. The reaction conditions often require mild temperatures and an inert atmosphere to prevent oxidation.

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Protection of hydroxyl group | Acid catalyst, mild temperature |

| 2 | Introduction of amine functionality | Inert atmosphere |

The biological activity of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator depending on the target's nature. The tetrahydropyranyl group provides stability during these interactions, allowing for selective modifications.

Potential Therapeutic Applications

Research indicates that (R)-3-Methyl-4-tetrahydropyranyloxybutylamine may serve as a building block for various pharmaceutical agents. Its unique structure can be utilized to design drugs with specific biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing, focusing on its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the compound's effect on AGS and CaCo-2 cell lines, demonstrating selective inhibition without significant toxicity at GI50 values. This suggests potential as an anticancer agent.

- Neuroprotection : Research is underway to assess its role in protecting neuronal cells from oxidative stress, which may have implications for treating neurodegenerative diseases.

Comparison with Similar Compounds

(R)-3-Methyl-4-tetrahydropyranyloxybutylamine can be compared with other related compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (R)-3-Methyl-4-hydroxybutylamine | Hydroxyl group | Moderate activity |

| (R)-3-Methyl-4-methoxybutylamine | Methoxy group | Lower activity |

| (R)-3-Methyl-4-ethoxybutylamine | Ethoxy group | Similar activity |

The presence of the tetrahydropyranyl protecting group in (R)-3-Methyl-4-tetrahydropyranyloxybutylamine enhances its stability and selectivity in chemical reactions compared to these similar compounds.

Q & A

(Basic) What are the recommended safety protocols for handling (R)-3-Methyl-4-tetrahydropyranyloxybutylamine in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes H315, H319) .

- Ventilation : Use a fume hood to minimize inhalation risks.

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and rinse contaminated surfaces with water.

- First Aid : Flush skin/eyes with water for 15 minutes; seek medical attention if irritation persists.

(Basic) How can researchers optimize the synthesis of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine to achieve high enantiomeric excess?

Answer:

- Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived catalysts) to favor the (R)-configuration.

- Reaction Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric ratio during synthesis .

- Purification : Utilize flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.

- Temperature Control : Maintain low temperatures (−20°C to 0°C) to minimize racemization.

(Basic) Which analytical techniques are critical for confirming the stereochemical integrity of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine?

Answer:

| Technique | Application | Sensitivity | References |

|---|---|---|---|

| Chiral HPLC | Enantiomeric purity determination | High (0.1% ee) | |

| NMR with Shift Reagents | Stereochemical configuration analysis | Moderate | |

| X-ray Crystallography | Absolute configuration confirmation | Definitive |

(Advanced) How should researchers address discrepancies in reported biological activities of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine across studies?

Answer:

- Methodological Audit : Compare receptor models (e.g., single-receptor vs. multi-receptor assays) and ligand concentrations. For example, Haddad et al. used single-receptor extrapolation, while Saito et al. tested diverse receptors, leading to divergent results .

- Data Normalization : Apply meta-analysis to harmonize datasets (e.g., z-score normalization for cross-study comparisons).

- Statistical Validation : Use multivariate regression to isolate confounding variables (e.g., solvent polarity, assay temperature).

(Advanced) What computational strategies effectively predict the receptor interaction mechanisms of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine?

Answer:

- Hybrid Modeling : Integrate wet-lab data (e.g., IC50 values) with molecular dynamics simulations to map binding pockets.

- Feature Extraction : Use machine learning (ML) to identify critical chemical descriptors (e.g., logP, H-bond donors) from agonist profiles, as demonstrated in odorant-receptor studies .

- Validation : Cross-check predictions with mutagenesis studies (e.g., alanine scanning of receptor residues).

(Advanced) What challenges arise in establishing structure-activity relationships (SAR) for derivatives of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine?

Answer:

- Stereochemical Complexity : Minor modifications (e.g., tetrahydropyranyloxy group orientation) drastically alter bioactivity.

- Assay Consistency : Standardize conditions (e.g., pH, ionic strength) to reduce variability in IC50 measurements.

- Data Integration : Combine QSAR models with high-throughput screening to prioritize derivatives. highlights the need for hybrid approaches to resolve conflicting SAR trends .

(Basic) What solvent systems are optimal for stabilizing (R)-3-Methyl-4-tetrahydropyranyloxybutylamine in solution?

Answer:

- Polar Aprotic Solvents : Acetonitrile (ACN) or tetrahydrofuran (THF) minimize hydrolysis of the tetrahydropyranyloxy group .

- Acidic Conditions : Add 0.1% trifluoroacetic acid (TFA) to protonate the amine group and enhance solubility.

- Storage : Store at −20°C in amber vials to prevent photodegradation.

(Advanced) How can researchers resolve conflicting data on the metabolic stability of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine?

Answer:

- Enzyme Source Comparison : Test stability against liver microsomes from different species (e.g., human vs. rat).

- Isotope Tracing : Use LC-MS with deuterated analogs to track metabolite formation pathways.

- Computational Prediction : Apply tools like Schrödinger’s ADMET Predictor to identify metabolic hot spots (e.g., oxidation at the methyl group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.